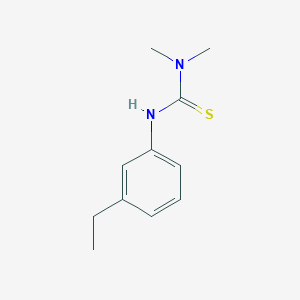

3-(3-Ethylphenyl)-1,1-dimethylthiourea

Description

Overview of Thiourea (B124793) Compounds in Academic Research

Thiourea and its derivatives are a focal point in academic research due to their wide-ranging biological activities and applications in synthesis and materials science. researchgate.netmdpi.com These compounds are known to exhibit antimicrobial, anticancer, antiviral, and enzyme inhibitory properties. mdpi.comnih.govnih.govnih.gov Their ability to act as ligands for metal ions also makes them valuable in coordination chemistry. analis.com.my The unique electronic and structural features of the thiourea moiety, including its capacity for hydrogen bonding and tautomerization, contribute to its diverse chemical behavior and reactivity.

Historical Context and Evolution of Thiourea Research

The study of thiourea dates back to the 19th century, with initial research focusing on its synthesis and basic chemical properties. Over the decades, the field has evolved significantly. Early investigations laid the groundwork for understanding the fundamental reactivity of the thiourea functional group. The 20th century saw an expansion of research into the applications of thiourea derivatives in various fields, including agriculture and medicine. researchgate.net In recent years, advancements in analytical techniques and computational chemistry have enabled more detailed studies of their mechanisms of action and the rational design of new derivatives with specific functionalities.

Classification of Thiourea Derivatives and their Structural Diversity

Thiourea derivatives can be broadly classified based on the substitution pattern on their nitrogen atoms. They can be categorized as mono-, di-, tri-, or tetra-substituted thioureas. The substituents can be alkyl, aryl, acyl, or heterocyclic groups, leading to an immense structural diversity. This diversity is a key factor in the wide range of properties and applications observed for this class of compounds. For instance, the introduction of aromatic rings, like in 3-(3-Ethylphenyl)-1,1-dimethylthiourea, can significantly influence the molecule's electronic properties and biological activity. analis.com.my

Significance of Substituted Thioureas in Contemporary Chemical Science

Substituted thioureas hold considerable significance in modern chemical science. Their applications span from being crucial intermediates in organic synthesis to acting as catalysts and functional materials. In medicinal chemistry, they are investigated as potential therapeutic agents for a variety of diseases. researchgate.net The ability to fine-tune their properties through synthetic modifications makes them attractive candidates for the development of new technologies and materials. nih.gov The study of specific derivatives like this compound contributes to the broader understanding of structure-activity relationships within this important class of compounds.

Structure

3D Structure

Properties

Molecular Formula |

C11H16N2S |

|---|---|

Molecular Weight |

208.33 g/mol |

IUPAC Name |

3-(3-ethylphenyl)-1,1-dimethylthiourea |

InChI |

InChI=1S/C11H16N2S/c1-4-9-6-5-7-10(8-9)12-11(14)13(2)3/h5-8H,4H2,1-3H3,(H,12,14) |

InChI Key |

ZPKAAXQNUBBHNO-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC=C1)NC(=S)N(C)C |

Origin of Product |

United States |

Synthesis and Characterization of 3 3 Ethylphenyl 1,1 Dimethylthiourea

The synthesis of 3-(3-Ethylphenyl)-1,1-dimethylthiourea can be achieved through established methods for the preparation of N,N-dialkyl-N'-arylthioureas. A common and efficient route involves the reaction of an appropriate isothiocyanate with a secondary amine.

A plausible synthetic route for this compound involves the reaction of 3-ethylphenyl isothiocyanate with N,N-dimethylamine. This reaction is typically carried out in an inert solvent at room temperature or with gentle heating. The nucleophilic nitrogen of dimethylamine (B145610) attacks the electrophilic carbon of the isothiocyanate group, leading to the formation of the thiourea (B124793) linkage. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the product can be isolated and purified using standard laboratory procedures like crystallization or column chromatography.

The structural elucidation and confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would be expected to show distinct signals for the aromatic protons of the 3-ethylphenyl group, the ethyl group's methylene (B1212753) and methyl protons, and the N,N-dimethyl protons. The integration of these signals would correspond to the number of protons in each environment. ¹³C NMR spectroscopy would provide information on the carbon skeleton of the molecule, with characteristic shifts for the thiocarbonyl carbon, aromatic carbons, and the aliphatic carbons of the ethyl and dimethylamino groups.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to display characteristic absorption bands for the N-H stretching vibration, C=S stretching, and various C-H and C=C stretching and bending vibrations of the aromatic and aliphatic moieties.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound, with the molecular ion peak corresponding to the calculated mass of C11H16N2S. Fragmentation patterns observed in the mass spectrum can provide further structural information.

Physicochemical Properties

The physicochemical properties of 3-(3-Ethylphenyl)-1,1-dimethylthiourea can be predicted based on its structure and by analogy to similar compounds.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C11H16N2S |

| Molecular Weight | 208.32 g/mol |

| Appearance | Likely a white to off-white crystalline solid |

| Melting Point | Expected to be in a range similar to other N,N-dialkyl-N'-arylthioureas |

| Solubility | Likely soluble in organic solvents like ethanol, acetone (B3395972), and dichloromethane (B109758); sparingly soluble in water |

| Stability | Generally stable under normal laboratory conditions |

The presence of the phenyl ring and the thiourea (B124793) moiety suggests that the molecule will exhibit some degree of planarity, although the dimethylamino group may be twisted out of the plane of the thiourea backbone. researchgate.net The ethyl group on the phenyl ring adds to the lipophilicity of the molecule.

Computational and Theoretical Investigations of 3 3 Ethylphenyl 1,1 Dimethylthiourea

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, providing a framework for investigating molecular structure and properties from first principles. chemrxiv.org These methods solve, approximately, the Schrödinger equation for a given molecule, yielding information about its energy and electronic wavefunction. ntnu.no

Density Functional Theory (DFT) has become a primary tool in computational chemistry due to its favorable balance of accuracy and computational cost. arxiv.orgnih.gov It is widely used to study the electronic structural features of molecules. nih.gov The core principle of DFT is that the ground-state energy of a molecule can be determined from its electron density. arxiv.org

For 3-(3-Ethylphenyl)-1,1-dimethylthiourea, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are employed to perform geometry optimization. nih.gov This process finds the lowest energy arrangement of the atoms, predicting the molecule's most stable three-dimensional structure. ntnu.no The resulting optimized geometry provides theoretical values for bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from techniques like X-ray crystallography. researchgate.netmdpi.com

Furthermore, DFT is used to analyze the electronic structure by calculating the energies of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The distribution and energy of these orbitals are crucial for understanding a molecule's chemical reactivity and electronic transitions. researchgate.net The energy gap (ΔE) between the HOMO and LUMO is a key parameter; a smaller gap generally implies higher chemical reactivity and is associated with potential applications in electronics and non-linear optics. nih.gov

Table 1: Illustrative Geometrical Parameters from DFT Optimization This table shows representative data that would be generated from a DFT geometry optimization for a molecule like this compound.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=S | ~1.68 Å |

| C-N (Thiourea) | ~1.38 Å | |

| C-N (Phenyl) | ~1.42 Å | |

| Bond Angle | N-C-N (Thiourea) | ~117° |

| C-N-C (Phenyl) | ~125° |

| Dihedral Angle | Phenyl Ring - Thiourea (B124793) Plane | ~40-60° |

While DFT is highly effective, ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide an alternative approach rooted in wavefunction theory without reliance on empirical parameters. researchgate.net These methods are often used to explore the conformational landscape of flexible molecules like this compound. researchgate.net The presence of single bonds allows for rotation of the ethylphenyl group and the dimethylamino group, leading to various possible conformers (rotational isomers).

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. jppres.comnih.gov Unlike quantum chemical calculations that typically focus on static, minimum-energy structures, MD simulations provide a view of the molecule's dynamic behavior, including its vibrations, rotations, and conformational changes in various environments (e.g., in a solvent or within a crystal lattice). researchgate.net

For this compound, an MD simulation would involve placing the molecule in a simulation box, often with solvent molecules, and then solving Newton's equations of motion for every atom in the system. nih.gov This generates a trajectory that describes how the positions and velocities of the atoms evolve. Analysis of this trajectory can reveal the stability of certain conformations, the flexibility of different parts of the molecule, and the nature of its interactions with surrounding molecules. jppres.com

Hirshfeld Surface Analysis and Quantitative Interaction Studies

Hirshfeld surface analysis is a powerful graphical method used to visualize and quantify the various intermolecular interactions within a crystal. mdpi.comnih.gov For a crystalline solid of this compound, this analysis partitions the crystal space into regions where the electron density of a specific molecule dominates. mdpi.com

The analysis generates several graphical outputs:

dnorm surfaces: These maps highlight regions of significant intermolecular contact. Red spots on the surface indicate close contacts that are shorter than the van der Waals radii, often corresponding to hydrogen bonds or other strong interactions, while blue regions represent weaker or longer contacts. nih.govresearchgate.net

2D Fingerprint Plots: These plots summarize all the intermolecular contacts on the Hirshfeld surface, providing a quantitative breakdown of each type of interaction. nih.govmdpi.com For example, it can determine the percentage contribution of H···H, C···H/H···C, and S···H contacts to the total crystal packing. researchgate.net

This detailed analysis is crucial for understanding how molecules pack in the solid state and which forces are most important for stabilizing the crystal structure. nih.gov

Table 2: Example of Intermolecular Contact Contributions from Hirshfeld Surface Analysis This table provides a typical quantitative breakdown of intermolecular interactions for a thiourea derivative in a crystal structure.

| Interaction Type | Contribution (%) | Description |

|---|---|---|

| H···H | 45 - 55% | Represents the most abundant, though generally weak, van der Waals contacts. |

| C···H / H···C | 15 - 20% | Indicates interactions involving the aromatic and alkyl hydrogen atoms with carbon atoms. |

| S···H / H···S | 5 - 10% | Highlights contacts involving the sulfur atom, which can act as a weak hydrogen bond acceptor. |

| N···H / H···N | 3 - 8% | Corresponds to potential hydrogen bonding involving the thiourea nitrogen atom. |

Prediction of Molecular Reactivity and Stability Parameters

The electronic data obtained from quantum chemical calculations, particularly the HOMO and LUMO energies, can be used to compute a range of global reactivity descriptors. nih.gov These parameters help in predicting the chemical reactivity and kinetic stability of this compound. nih.gov

Key reactivity parameters include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). A harder molecule has a larger HOMO-LUMO gap and is less reactive. nih.gov

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). A softer molecule is more polarizable and more reactive. nih.gov

Electronegativity (χ): The power of an atom to attract electrons (χ = (I + A) / 2).

These descriptors provide a quantitative framework for comparing the reactivity of different molecules and understanding their behavior in chemical reactions.

Table 3: Key Molecular Reactivity and Stability Parameters

| Parameter | Formula | Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability; smaller gap means higher reactivity. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to deformation or charge transfer. |

| Chemical Softness (S) | 1 / η | Measures the ease of deformation or charge transfer; inverse of hardness. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Describes the ability of the molecule to attract electrons. |

Computational Studies on Non-Linear Optical (NLO) Properties

Organic molecules with extensive π-conjugated systems and charge-transfer characteristics are of great interest for applications in non-linear optics (NLO), which are vital for technologies like optical switching and data storage. nih.gov Computational methods, particularly DFT, are instrumental in predicting the NLO response of molecules like this compound. nih.govacs.org

The key NLO parameters calculated are the electric dipole moment (μ), the linear polarizability (α), and the first (β) and second (γ) hyperpolarizabilities. researchgate.net A large hyperpolarizability value indicates a significant NLO response. acs.org These calculations allow for the in silico screening of compounds to identify promising candidates for NLO materials, guiding synthetic efforts toward the most promising molecular structures. researchgate.net Studies have shown that molecules with low HOMO-LUMO gaps often exhibit enhanced NLO properties due to easier intramolecular charge transfer.

Mechanistic Elucidation at the Molecular and in Vitro Levels for 3 3 Ethylphenyl 1,1 Dimethylthiourea Analogues

Investigation of Reaction Pathways and Transition States

The chemical reactivity of 3-(3-Ethylphenyl)-1,1-dimethylthiourea analogues is largely governed by the thiourea (B124793) functional group. Understanding the nucleophilic nature of this moiety and its propensity for rearrangement is crucial for elucidating their biological and chemical profiles.

Nucleophilic Reaction Mechanisms Involving Thiourea Moiety

The thiourea moiety is characterized by the presence of a thiocarbonyl group (C=S) flanked by two nitrogen atoms. The sulfur atom, with its lone pairs of electrons, can act as a nucleophile, participating in various chemical transformations. pearson.com In reactions with electrophiles such as alkyl halides, the sulfur atom of thiourea can initiate a nucleophilic attack on the electrophilic carbon atom. pearson.com This results in the displacement of a leaving group and the formation of an isothiouronium salt as an intermediate. pearson.com The reaction generally proceeds via an SN2 mechanism. pearson.com

The high electrophilicity of the carbon atom and the nucleophilicity of the sulfur atom in the isothiocyanate precursor are key to the synthesis of many thiourea derivatives. mdpi.com The reactivity of the thiourea moiety is also influenced by the substituents on the nitrogen atoms. In the case of this compound, the ethylphenyl group and the two methyl groups will electronically and sterically influence the nucleophilicity of the sulfur and nitrogen atoms.

Furthermore, the thiocarbonyl sulfur atom can react with electrophilic carbenes to form thiocarbonyl ylides as reactive intermediates. uzh.ch These intermediates can then undergo further reactions, such as 1,3-dipolar electrocyclization, to yield various sulfur-containing heterocyclic compounds. uzh.ch

Rearrangement Reactions and Intermediates

Thiourea derivatives, particularly those with an aryl substituent, can undergo intramolecular rearrangement reactions to form more stable heterocyclic structures. One such significant transformation is the intramolecular cyclization of N-arylthioureas to produce benzothiazole (B30560) derivatives. organic-chemistry.orgresearchgate.net This process often involves the nucleophilic attack of the sulfur atom onto the aromatic ring, followed by elimination, or an oxidative cyclization involving C-S bond formation. organic-chemistry.org

Another important rearrangement reaction applicable to appropriately substituted aryl thiourea analogues is the Smiles rearrangement. This is an intramolecular nucleophilic aromatic substitution where a connecting chain between two aromatic rings migrates from one ring to the other. manchester.ac.ukwikipedia.orgresearchgate.net For a thiourea derivative to undergo a Smiles rearrangement, it would require a suitable activating group on the aromatic ring and a nucleophilic group on the side chain.

Additionally, functionalized thioureas can undergo controlled cyclization reactions. For instance, thiourea derivatives with pendant hydroxyl groups have been shown to cyclize with bromoacyl bromides to yield isomeric iminothiozolidinones. researchgate.net Some of these cyclic products can further undergo an unprecedented termolecular decyclization in the presence of an external nucleophile and a proton. researchgate.net

Molecular Target Identification and Ligand-Target Interactions

Identifying the molecular targets of this compound analogues is fundamental to understanding their pharmacological potential. A combination of computational and experimental techniques is employed to predict and validate these interactions.

In Silico Approaches: Molecular Docking and Network Pharmacology

In silico methods, such as molecular docking and network pharmacology, are powerful tools for predicting the binding affinities and potential molecular targets of thiourea derivatives. Molecular docking simulations can elucidate the binding modes of these compounds within the active sites of various enzymes and receptors.

For example, docking studies have been used to investigate the interactions of thiourea derivatives with targets such as the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), where they can show potent inhibitory activity. researchgate.net In one study, a newly designed thiourea derivative displayed a lower binding affinity in docking simulations compared to the known inhibitor erlotinib, suggesting strong potential as an EGFR-TK inhibitor. researchgate.net Similarly, N,N'-disubstituted thiourea derivatives have been identified as novel aromatase inhibitors through molecular docking, which revealed hydrophobic interactions with key enzyme residues. nih.gov

Network pharmacology is another valuable in silico approach that can help to identify multiple potential targets and understand the complex biological networks through which a compound may exert its effects. This method is particularly useful for complex diseases like cancer, where multiple signaling pathways are often dysregulated.

| Thiourea Derivative Class | Molecular Target | Key Interactions Observed in Docking | Predicted Activity |

|---|---|---|---|

| N,N'-disubstituted thioureas | Aromatase | Hydrophobic interactions with Val370, Leu477, Thr310, Phe221 | Aromatase inhibition |

| Hybrid thiourea derivatives | EGFR-TK | Binding affinity of -8.7 kcal/mol | EGFR-TK inhibition |

| Thiourea-based compounds | B-Cell Lymphoma 6 (BCL6) BTB Domain | Hydrogen bond with backbone carbonyl of Met51; sulfur atom in a hydrophobic pocket | BCL6 BTB inhibition |

| Quinolone-based N,N-disubstituted thioureas | Urease | Good protein-ligand interaction profile against urease target | Urease inhibition |

In Vitro Binding Assays for Receptor/Enzyme Interactions

In vitro binding assays are essential for experimentally validating the predictions made by in silico methods and for quantifying the interaction between a ligand and its molecular target. These assays can determine binding affinities (such as Kd or Ki values) and inhibitory concentrations (IC50 values).

Thiourea derivatives have been evaluated against a wide range of enzymes and receptors. For instance, various thiourea derivatives have shown inhibitory activity against enzymes like urease, cholinesterases, and aromatase. nih.govnih.govnih.govnih.govmdpi.comacs.orgnih.gov In a study on urease inhibitors, a series of thiourea derivatives were synthesized and evaluated, with some compounds showing low micromolar inhibition constants (Ki). nih.gov Another study identified a nitro-substituted arylthiourea with an IC50 value of 0.464 mM against urease, outperforming the standard inhibitor thiourea. nih.gov

Furthermore, NMR-based fragment screening has been successfully used to identify thiourea compounds that bind to specific protein domains, such as the B-Cell Lymphoma 6 (BCL6) BTB domain. nih.gov This technique allows for the detection of weak binding events, which can be a starting point for the development of more potent inhibitors. nih.gov

| Thiourea Derivative | Assay Type | Molecular Target | Measured Potency (IC50/Ki) |

|---|---|---|---|

| meta-bisthiourea with 4-NO2 group | Enzyme Inhibition Assay | Aromatase | 0.8 µM (IC50) |

| meta-bisthiourea with 3,5-diCF3 groups | Enzyme Inhibition Assay | Aromatase | 0.6 µM (IC50) |

| (E)-2-(1-Phenylethylidene)hydrazine-1-carbothioamide | Enzyme Inhibition Assay | Sporosarcina pasteurii urease | 0.39 ± 0.01 µM (Ki) |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Enzyme Inhibition Assay | Acetylcholinesterase (AChE) | 50 µg/mL (IC50) |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Enzyme Inhibition Assay | Butyrylcholinesterase (BChE) | 60 µg/mL (IC50) |

Allosteric Modulation and Binding Site Analysis

Beyond direct interaction with the primary (orthosteric) binding site of a receptor or enzyme, some small molecules can act as allosteric modulators. These molecules bind to a topographically distinct site on the protein, inducing a conformational change that alters the function of the orthosteric site. nih.govaustinpublishinggroup.comnih.gov This can result in either potentiation (positive allosteric modulation, PAM) or inhibition (negative allosteric modulation, NAM) of the endogenous ligand's effect. austinpublishinggroup.comnih.gov

The development of allosteric modulators for G-protein-coupled receptors (GPCRs) is a growing area of interest in drug discovery, as it can offer greater selectivity and a more nuanced control over receptor signaling compared to traditional agonists or antagonists. nih.govaustinpublishinggroup.comnih.govresearchgate.nettdl.org While specific studies on allosteric modulation by this compound are not prevalent, the general structural features of some thiourea-containing compounds make them potential candidates for interacting with allosteric sites.

Binding site analysis, often performed using computational methods in conjunction with experimental data from techniques like X-ray crystallography and NMR, is crucial for understanding how a ligand interacts with its target protein. nih.gov For thiourea-based inhibitors, this analysis often reveals key interactions such as hydrogen bonding involving the N-H protons and the sulfur atom, as well as hydrophobic interactions with non-polar residues in the binding pocket. nih.govnih.gov In the case of the BCL6 BTB domain, X-ray crystallography revealed that a thiourea inhibitor binds in a well-defined pocket, with the sulfur atom occupying a hydrophobic site and a thioamide hydrogen forming a hydrogen bond with a backbone carbonyl group. nih.gov Such detailed binding site analysis is essential for the rational design and optimization of more potent and selective analogues.

Elucidation of Molecular Signaling Pathways Modulated by Thiourea Derivatives

Thiourea derivatives have emerged as a significant class of compounds with diverse biological activities, including potent anticancer properties. mdpi.comresearchgate.net The molecular mechanisms underlying their therapeutic potential are multifaceted, involving the modulation of various intracellular signaling pathways crucial for cancer cell proliferation, survival, and metastasis. While direct studies on this compound are limited, research on analogous structures provides substantial insight into the likely signaling cascades affected by this compound.

The anticancer effects of thiourea derivatives are often attributed to their ability to interact with key regulatory proteins, such as protein tyrosine kinases (PTKs), which are pivotal in signal transduction. researchgate.net These interactions can disrupt aberrant signaling in cancer cells, leading to the inhibition of tumor growth.

Key Signaling Pathways Modulated by Thiourea Analogues:

Receptor Tyrosine Kinase (RTK) Pathways: Several thiourea derivatives have been shown to inhibit receptor tyrosine kinases like Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Human Epidermal Growth Factor Receptor 2 (HER2). biointerfaceresearch.comjppres.com Inhibition of these receptors can block downstream signaling pathways, such as the RAS-RAF-MAPK and PI3K/Akt pathways, which are critical for cell proliferation, angiogenesis, and survival. biointerfaceresearch.com For instance, certain N-benzoyl-N'-phenylthiourea derivatives have demonstrated cytotoxic effects on breast cancer cell lines by targeting EGFR and HER-2. jppres.com

RAS-RAF-MAPK Signaling Cascade: The RAS-RAF-MAPK pathway is a central signaling cascade that regulates cell growth and division. Mutations in RAS genes are common in many cancers. Some thiourea derivatives have been found to interfere with this pathway. For example, 1,3-bis(4-(trifluoromethyl)phenyl)thiourea has shown potent inhibition of the A549 lung cancer cell line, with molecular docking studies suggesting it binds to the hydrophobic pocket of the K-Ras protein. biointerfaceresearch.com

Apoptosis and Cell Cycle Regulation: Thiourea derivatives can induce programmed cell death (apoptosis) in cancer cells. This is often achieved through the modulation of proteins involved in the apoptotic cascade. For instance, some diarylthiourea compounds have been observed to cause an arrest of the cell cycle in the S phase and upregulate caspase-3, a key executioner caspase in apoptosis, in breast cancer cells. mdpi.comnih.gov Furthermore, studies on 1,3-disubstituted thiourea derivatives have shown they can increase caspase 3/7 activation, leading to apoptosis in various cancer cell lines. nih.gov

NF-κB Signaling: The Nuclear Factor Kappa-light-chain-enhancer of activated B cells (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In many cancers, the NF-κB pathway is constitutively active. Certain thiourea derivatives have been shown to decrease NF-κB activation, thereby promoting cancer cell death. nih.gov

Angiogenesis Inhibition: The formation of new blood vessels, a process known as angiogenesis, is vital for tumor growth and metastasis. Thiourea derivatives can inhibit angiogenesis by targeting pathways such as the VEGF signaling cascade. mdpi.comresearchgate.net By suppressing the release of VEGF, these compounds can effectively cut off the nutrient supply to tumors. nih.gov

Structure-Activity Relationship Insights:

Interactive Data Table: Effects of Thiourea Analogues on Molecular Targets and Signaling Pathways

| Compound Class | Molecular Target/Pathway | Observed In Vitro Effect | Cancer Cell Line(s) | Reference |

| N-Benzoyl-N'-phenylthiourea derivatives | EGFR, HER-2 | Cytotoxicity | MCF-7, T47D | jppres.com |

| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | K-Ras | Proliferation inhibition | A549 | biointerfaceresearch.com |

| Diarylthiourea derivatives | Cell Cycle (S phase), Caspase-3 | Apoptosis induction | MCF-7 | mdpi.comnih.gov |

| 1,3-Disubstituted thiourea derivatives | Caspase 3/7, NF-κB, VEGF | Increased apoptosis, Decreased NF-κB activation, Suppressed VEGF secretion | SW480, SW620, PC3, K-562 | nih.gov |

| Pyridine/Thiadiazine-containing thioureas | HER2, VEGFR2, B-RAF | Strong anticancer activity | Various | biointerfaceresearch.com |

Structure Activity Relationship Sar Studies in the Context of Molecular Mechanisms

Correlation of Structural Modifications with Molecular Interaction Profiles

The molecular interaction profile of a thiourea (B124793) derivative is largely dictated by the nature and position of substituents on its aryl ring and the nitrogen atoms of the thiourea moiety. In the case of 3-(3-Ethylphenyl)-1,1-dimethylthiourea, the key structural features are the 3-ethylphenyl group and the N,N-dimethyl substitution.

The ethyl group at the meta-position of the phenyl ring is expected to engage in hydrophobic interactions within a protein's binding pocket. The positioning of this alkyl group can significantly influence the molecule's orientation and binding affinity. Studies on other N-arylthioureas have demonstrated that the nature of the aromatic substituent is a critical determinant of the interaction profile, which can range from hydrogen bonding to hydrophobic and π-stacking interactions. tandfonline.com The N,N-dimethyl groups fundamentally alter the hydrogen bonding capacity of the thiourea core. Unlike primary or secondary thioureas, which can act as both hydrogen bond donors and acceptors, the tertiary amine in this compound can only function as a hydrogen bond acceptor. This modification can drastically change its binding mode compared to less substituted analogs. nih.gov

| Structural Modification | Anticipated Effect on Molecular Interaction | Supporting Rationale |

|---|---|---|

| 3-Ethylphenyl Group | Enhances hydrophobic interactions. | Alkyl groups on the phenyl ring increase lipophilicity, favoring interactions with nonpolar residues in a binding site. |

| N,N-Dimethyl Substitution | Eliminates hydrogen bond donor capability; potential for steric hindrance. | Tertiary amines cannot donate hydrogen bonds, which can alter the binding orientation. The methyl groups can also sterically clash with the receptor site. nih.govresearchgate.net |

| Thiourea Core | Acts as a hydrogen bond acceptor (S and N atoms). | The sulfur and nitrogen atoms of the thiourea moiety are common hydrogen bond acceptors in ligand-receptor interactions. researchgate.net |

Influence of Substituent Effects on Reactivity and Binding Affinity

Substituent effects, categorized as electronic and steric, play a pivotal role in the reactivity and binding affinity of thiourea derivatives. The ethyl group on the phenyl ring of this compound exerts a weak electron-donating effect through hyperconjugation and induction. This can subtly influence the electron density of the aromatic ring and the adjacent nitrogen atom, potentially modulating the strength of interactions such as π-π stacking or cation-π interactions.

The N,N-dimethyl groups introduce significant steric bulk around the thiourea core. This steric hindrance can impact the planarity of the molecule and may restrict its ability to adopt certain conformations required for optimal binding. researchgate.net However, in some cases, such steric hindrance can also confer selectivity for a particular target by preventing binding to other, more sterically constrained sites. Quantitative structure-activity relationship (QSAR) studies on various thiourea analogs have consistently shown that both electronic properties and steric factors are key descriptors in predictive models of their biological activity. nih.gov

| Substituent | Electronic Effect | Steric Effect | Anticipated Impact on Binding Affinity |

|---|---|---|---|

| 3-Ethyl Group | Weakly electron-donating | Moderate bulk | May enhance affinity through hydrophobic interactions, but the electronic effect is likely minor. |

| N,N-Dimethyl Groups | Electron-donating | Significant bulk | Can decrease affinity due to steric hindrance and loss of H-bond donation, but may increase selectivity. researchgate.net |

Stereochemical Aspects in Mechanistic Pathways

The stereochemistry of this compound is primarily concerned with the rotational isomers (conformers) arising from restricted rotation around the C-N bonds of the thiourea moiety. The planarity of the thiourea group and the orientation of the phenyl ring are critical for its interaction with biological targets. The presence of the N,N-dimethyl groups can influence the rotational barrier and the preferred conformation of the molecule. nih.gov

Computational studies on similar N-aryl-N',N'-dialkylthioureas suggest that the molecule likely exists as an equilibrium of different conformers in solution. The specific conformation that is recognized by a biological target is the "bioactive conformation." Understanding the conformational preferences of this compound is therefore essential for elucidating its mechanistic pathway at a molecular level.

Rational Design Principles for Modulating Molecular Function

Based on the SAR principles derived from the broader class of thiourea compounds, several rational design strategies can be proposed to modulate the molecular function of this compound. These strategies aim to optimize the compound's properties to enhance its potency, selectivity, or to probe its mechanism of action.

One approach involves the systematic modification of the substituents. For example, altering the position of the ethyl group on the phenyl ring (e.g., to the ortho or para position) could probe the spatial requirements of the binding site. Replacing the ethyl group with other functional groups (e.g., methoxy (B1213986), chloro, or trifluoromethyl) would systematically vary the electronic and steric properties of the molecule, providing insights into the optimal requirements for activity. nih.gov Furthermore, modifications to the N,N-dimethyl groups, such as replacing them with larger alkyl groups or incorporating them into a cyclic structure (e.g., a pyrrolidine (B122466) or piperidine (B6355638) ring), could be used to fine-tune the steric and pharmacokinetic properties of the compound. Such bioisosteric replacements are a common strategy in drug design to improve affinity and selectivity. nih.gov

High-Throughput Screening and Lead Optimization Strategies for Mechanistic Probes

High-throughput screening (HTS) provides a powerful platform for the discovery of lead compounds and for elucidating the mechanisms of action of bioactive molecules. drugtargetreview.comewadirect.com A library of compounds including this compound and its rationally designed analogs could be screened against a panel of biological targets to identify initial "hits." curiaglobal.com

Once a hit is identified, a process of lead optimization would ensue. This involves the synthesis and testing of a focused library of analogs to develop a detailed SAR. For example, if this compound were identified as an inhibitor of a particular enzyme, analogs would be synthesized to explore the importance of the ethylphenyl and dimethylthiourea moieties. This could involve, for instance, synthesizing the corresponding N-monomethyl, N-unsubstituted, and other N-dialkyl derivatives to understand the role of the N-substitution. Similarly, a series of phenyl-substituted analogs would be prepared to map the binding pocket of the target enzyme. This iterative process of design, synthesis, and testing is fundamental to the development of potent and selective mechanistic probes. nih.gov

Ligand Design and Synthesis for Metal Complexation

The design and synthesis of thiourea ligands, such as analogues of this compound, are tailored to achieve specific coordination properties and to stabilize metal ions in various oxidation states. The synthetic route to these N,N,N'-trisubstituted thioureas typically involves the reaction of an appropriate isothiocyanate with a secondary amine. For instance, the synthesis of 3-aryl-1,1-dimethylthiourea derivatives is commonly achieved by reacting an arylisothiocyanate with dimethylamine (B145610). The substituents on the aryl ring and the other nitrogen atom play a crucial role in modulating the electronic and steric properties of the ligand, which in turn affects its coordination behavior. nih.gov

Role of Donor Atoms (N, S) and Coordination Modes

Thiourea and its derivatives are classic examples of ambidentate ligands, possessing two potential donor atoms: the soft sulfur atom and the harder nitrogen atoms. nih.gov The coordination mode is largely dictated by the nature of the metal ion, following the principles of Hard and Soft Acids and Bases (HSAB) theory. Soft metal ions, such as Ag(I), Au(I), and Pd(II), preferentially coordinate to the soft sulfur atom. In contrast, harder metal ions might be expected to interact with the nitrogen atoms, although sulfur coordination is still very common. nih.govnih.gov

In the case of this compound analogues, coordination predominantly occurs through the sulfur atom, which acts as a lone pair donor. nih.gov This monodentate coordination via the sulfur atom is the most frequently observed binding mode. mdpi.com The presence of bulky substituents on the nitrogen atoms, such as the dimethyl groups and the ethylphenyl group, can sterically hinder coordination through the nitrogen atoms, further favoring sulfur binding.

Upon coordination, a shift in the C=S stretching frequency in the infrared (IR) spectrum is a key diagnostic indicator of sulfur involvement in the metal-ligand bond. utm.my Similarly, in the ¹³C NMR spectrum, the chemical shift of the thiocarbonyl carbon (C=S) experiences a downfield shift upon coordination, indicating a decrease in electron density at this carbon due to the donation of electron density from the sulfur atom to the metal center. mdpi.comnih.gov

Polydentate and Chelating Properties

While simple N,N,N'-trisubstituted thioureas like this compound typically act as monodentate ligands, the introduction of additional donor functionalities into the ligand framework can impart polydentate and chelating properties. nih.gov For example, incorporating a phosphine (B1218219) group on one of the substituents can lead to a bidentate P,S-chelating ligand. nih.gov Similarly, the presence of a pyridyl group can result in N,S-bidentate coordination. capes.gov.br

Chelation significantly enhances the thermodynamic stability of the resulting metal complexes, an effect known as the chelate effect. The formation of a stable five- or six-membered chelate ring is entropically favored over the coordination of two separate monodentate ligands. The design of such polydentate thiourea ligands is a powerful strategy for creating robust and specific metal complexes. nih.govnih.gov For instance, heterocyclic derivatives of thiourea containing a triazole group can act as bidentate N,S-donors, forming stable seven-membered metalla-rings with metal centers like ruthenium(II) and iridium(III). nih.gov

Synthesis and Characterization of Metal-Thiourea Complexes

The synthesis of metal complexes with this compound analogues is generally straightforward. The most common method involves the direct reaction of the thiourea ligand with a suitable metal salt in an appropriate solvent, such as ethanol, methanol, or acetonitrile. mdpi.comnih.govmaterialsciencejournal.org The stoichiometry of the reactants can be varied to control the number of ligands coordinated to the metal center, leading to complexes with different coordination numbers and geometries. mdpi.com

For instance, reacting two equivalents of a thiourea ligand with a metal dihalide (MX₂) often yields complexes of the type [ML₂X₂]. nih.gov The reaction conditions, including temperature and reaction time, can also influence the outcome of the synthesis.

A comprehensive suite of analytical and spectroscopic techniques is employed to characterize the resulting metal-thiourea complexes:

Elemental Analysis (CHN): Provides the empirical formula of the complex, confirming its stoichiometry. nih.gov

Infrared (IR) Spectroscopy: Used to identify the coordination site of the ligand. A shift in the ν(C=S) band is indicative of sulfur coordination. utm.my

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the complex in solution. Changes in the chemical shifts of the protons and carbons near the coordination site provide evidence of complex formation. mdpi.comnih.gov

UV-Visible Spectroscopy: Gives information about the electronic transitions within the complex, which can help in determining the coordination geometry. utm.my

Mass Spectrometry: Confirms the molecular weight of the complex. nih.gov

Electronic and Magnetic Properties of Coordination Complexes

The electronic and magnetic properties of metal complexes with thiourea analogues are intimately linked to the identity of the central metal ion, its oxidation state, and the coordination geometry.

For transition metal complexes with unpaired d-electrons, magnetic susceptibility measurements can be used to determine the effective magnetic moment (µ_eff), which provides information about the number of unpaired electrons and the spin state of the metal ion. researchgate.net For example, magnetic and electronic spectral data can suggest an octahedral structure for some thiourea complexes. researchgate.net

The electronic spectra (UV-Vis) of these complexes typically exhibit bands corresponding to d-d transitions (for transition metals) and charge-transfer transitions. utm.my Ligand-to-metal charge transfer (LMCT) bands are common in complexes with sulfur-donor ligands. The energy of these transitions is sensitive to the nature of the metal and the ligand, as well as the coordination environment.

The table below summarizes typical electronic transitions observed in metal-thiourea complexes.

| Transition Type | Wavelength Range (nm) | Description |

| π → π | 230-280 | Intra-ligand transition |

| n → π | 300-350 | Intra-ligand transition involving non-bonding electrons |

| d-d | 400-800 | Electronic transition between d-orbitals of the metal center |

| LMCT | 350-600 | Ligand-to-Metal Charge Transfer |

This is an interactive data table. The values are representative and can vary depending on the specific metal, ligand, and solvent.

Spectroscopic and Crystallographic Studies of Metal-Ligand Interactions

Spectroscopic and crystallographic techniques are indispensable tools for probing the nature of metal-ligand interactions in thiourea complexes.

Spectroscopic Studies:

IR Spectroscopy: As mentioned, the shift of the ν(C=S) band to lower wavenumbers upon coordination is a strong indication of the weakening of the C=S bond due to the donation of electron density from sulfur to the metal. utm.my

NMR Spectroscopy: In addition to confirming the structure, NMR can provide insights into the lability of the ligands and the presence of isomers in solution. nih.gov For ligands containing other NMR-active nuclei, such as ³¹P, NMR can be a powerful tool for studying coordination. nih.gov

Sulfur K-edge X-ray Absorption Spectroscopy (XAS): This advanced technique can be used to experimentally probe the electronic structure of the sulfur atom in the complex and to quantify the covalency of the metal-sulfur bond. nih.gov

Crystallographic Studies: Single-crystal X-ray diffraction provides a definitive picture of the solid-state structure of the complex. nih.govnih.gov It allows for the precise determination of:

Coordination number and geometry: Whether the complex is, for example, tetrahedral, square planar, or octahedral.

Metal-sulfur bond lengths: These distances provide a direct measure of the strength of the metal-ligand interaction.

Bond angles around the metal center: These define the coordination geometry.

Intra- and intermolecular interactions: Such as hydrogen bonding, which can influence the crystal packing. rsc.org

For instance, crystallographic studies of silver(I) complexes with phosphine-functionalized thiourea ligands have shown a distorted tetrahedral geometry around the silver center, with the ligand acting as a P,S-chelate. nih.gov

Influence of Ligand Architecture on Coordination Geometry and Stability

The architecture of the thiourea ligand, particularly the nature of the substituents on the nitrogen atoms, has a profound impact on the coordination geometry and stability of the resulting metal complexes.

Steric Effects: Bulky substituents, such as the 3-ethylphenyl and dimethyl groups in analogues of the title compound, can exert significant steric hindrance. This can influence the number of ligands that can coordinate to the metal center and can also dictate the preferred coordination geometry. For example, sterically demanding ligands may favor lower coordination numbers. nih.gov The presence of bulky groups can also prevent the close approach of solvent molecules or other species to the metal center, thereby enhancing the kinetic stability of the complex.

Electronic Effects: The electronic properties of the substituents also play a critical role. Electron-withdrawing groups on the phenyl ring would decrease the electron density on the sulfur atom, potentially weakening its donor capacity. Conversely, electron-donating groups, such as the ethyl group, would enhance the electron-donating ability of the sulfur atom, leading to stronger metal-sulfur bonds and more stable complexes.

Conclusion

General Synthetic Routes to Substituted Thioureas

The synthesis of substituted thioureas is a cornerstone of organic chemistry, with numerous methods developed over the years. These compounds serve as crucial intermediates in the creation of heterocyclic compounds and are recognized for their diverse biological activities.

Isothiocyanate-Mediated Preparations

The most prevalent and versatile method for synthesizing N,N'-substituted thioureas is the reaction of an isothiocyanate with a primary or secondary amine. researchgate.net This reaction is typically straightforward, offering high yields and accommodating a wide array of functional groups. The process involves the nucleophilic addition of the amine's nitrogen atom to the electrophilic carbon atom of the isothiocyanate group. nih.gov

The general reaction can be summarized as follows: R-N=C=S + R'R''NH → R-NH-C(=S)-NR'R''

This method's popularity stems from its efficiency and the commercial availability of a vast range of isothiocyanates and amines, allowing for the generation of a diverse library of thiourea (B124793) derivatives. researchgate.net The reaction conditions are often mild, proceeding at room temperature or with gentle heating.

Acyl Halide and Thiourea Condensations

While the reaction of acyl halides with thiourea can be employed, it primarily leads to the formation of S-acyl isothioureas rather than N-acyl thioureas under neutral or acidic conditions. thieme-connect.de The acylation occurs on the sulfur atom due to its higher nucleophilicity in this context. thieme-connect.de

However, a common route to N-acyl thioureas involves a two-step, one-pot procedure where an acid chloride is first reacted with a thiocyanate (B1210189) salt (such as potassium or ammonium (B1175870) thiocyanate) to generate an in situ acyl isothiocyanate. This reactive intermediate is not isolated but is immediately treated with an amine to yield the desired N-acyl thiourea derivative. nih.govnih.gov This approach is widely used for its efficiency and the ability to generate diverse structures by varying both the acyl chloride and the amine. nih.govrsc.org

| Reactant 1 | Reactant 2 | Intermediate | Product | Reference |

| Acid Chloride | Thiocyanate Salt | Acyl Isothiocyanate | N-Acyl Thiourea | nih.govnih.gov |

| Amine | Acyl Isothiocyanate | - | N-Acyl Thiourea | nih.govnih.gov |

Other Established Synthetic Pathways

Beyond the isothiocyanate-based methods, several other established pathways exist for thiourea synthesis. One notable method involves the use of carbon disulfide, which can react with amines to produce thiourea derivatives. organic-chemistry.org Another approach utilizes thiourea itself as a thiocarbonyl source in reactions with amines and alcohols, often facilitated by a catalyst. rsc.org Additionally, isocyanides can react with aliphatic amines in the presence of elemental sulfur to produce thioureas in an atom-economic fashion. organic-chemistry.org Some syntheses also employ thioamides as starting materials. mdpi.com

Targeted Synthesis of 3-(3-Ethylphenyl)-1,1-dimethylthiourea

A specific synthetic route for this compound can be readily devised based on the general isothiocyanate-mediated preparation. This targeted approach involves the reaction of 3-ethylphenyl isothiocyanate with N,N-dimethylamine.

The proposed reaction is as follows: 3-Ethylphenyl isothiocyanate + N,N-Dimethylamine → this compound

In this synthesis, the nitrogen atom of N,N-dimethylamine acts as a nucleophile, attacking the central carbon of the isothiocyanate group of 3-ethylphenyl isothiocyanate. The reaction is typically carried out in a suitable solvent, such as dichloromethane (B109758) or acetone (B3395972), and often proceeds to completion at room temperature. analis.com.my The resulting product, this compound, can then be isolated and purified using standard laboratory techniques like recrystallization or column chromatography.

Green Chemistry Approaches in Thiourea Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of thiourea derivatives to minimize environmental impact. A significant development is the use of water as a green solvent, which can mediate the reaction between isothiocyanates and amines, often without the need for a catalyst or base. tandfonline.comnih.gov This "on-water" methodology not only reduces the reliance on volatile organic compounds but also simplifies product isolation. organic-chemistry.org

Other green approaches include:

Solvent-free synthesis: Performing reactions by grinding the reactants together, which can lead to shorter reaction times and good yields without the need for a solvent. asianpubs.org

Use of deep eutectic solvents (DES): These solvents, such as a mixture of choline (B1196258) chloride and tin(II) chloride, can act as both the reaction medium and a catalyst, are often biodegradable, and can be recycled. rsc.orgrsc.org

Microwave-assisted synthesis: The use of microwave irradiation can accelerate reaction rates, leading to shorter reaction times and often improved yields. nih.gov

A recent study highlighted a one-pot method using cyrene, a biodegradable solvent, for the preparation of nitro N,N'-diaryl thioureas in nearly quantitative yields, demonstrating a viable green alternative to traditional solvents like THF. nih.gov

| Green Approach | Key Feature | Advantage | Reference |

| Water-mediated synthesis | Use of water as a solvent | Environmentally benign, simplified workup | tandfonline.com |

| Solvent-free grinding | Mechanical mixing of reactants | Reduced solvent waste, shorter reaction times | asianpubs.org |

| Deep Eutectic Solvents | Recyclable solvent/catalyst system | Lower environmental impact, reusability | rsc.orgrsc.org |

| Microwave irradiation | Energy-efficient heating | Faster reactions, potentially higher yields | nih.gov |

| Cyrene as a solvent | Biodegradable solvent | Green alternative to traditional organic solvents | nih.gov |

Advances in Scalable Synthetic Techniques for Thiourea Derivatives

The development of scalable synthetic techniques is crucial for the industrial production of thiourea derivatives. One-pot synthesis procedures are particularly advantageous as they reduce the number of intermediate purification steps, saving time, resources, and minimizing waste. rsc.org For instance, the in-situ generation of acyl isothiocyanates from acyl chlorides and thiocyanate salts, followed by immediate reaction with an amine, is a widely used scalable one-pot method. nih.gov

Furthermore, methods that demonstrate good performance for synthesizing products on a large scale are of significant interest. For example, the use of deep eutectic solvents has been shown to be effective for the large-scale synthesis of certain thiourea derivatives. rsc.org The development of robust and efficient synthetic protocols that can be easily scaled up remains an active area of research, driven by the wide-ranging applications of these compounds in various fields, including medicinal chemistry and materials science. nih.gov

Single Crystal X-Ray Diffraction Analysis of this compound and Analogues

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The crystal lattice of N-aryl-N',N'-dimethylthiourea analogues is predominantly stabilized by a network of intermolecular hydrogen bonds and other non-covalent interactions. iucr.org A consistent feature in these structures is the formation of N—H⋯S hydrogen bonds, which typically link molecules into infinite chains or discrete dimers. iucr.orgnih.gov

Beyond hydrogen bonding, π-stacking interactions between the ethylphenyl rings could further stabilize the crystal structure. The specific geometry of these interactions (e.g., parallel-displaced or T-shaped) would depend on the steric and electronic influences of the ethyl and dimethylthiourea substituents. The interplay between strong N—H⋯S hydrogen bonds and weaker C—H⋯π or π-π interactions dictates the final crystal packing, influencing properties like solubility and melting point. mdpi.comnih.gov

Table 1: Representative Hydrogen Bond Geometries in Analogous Thiourea Derivatives

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

|---|---|---|---|---|

| N—H···S | ~0.86 | ~2.55 | ~3.40 | ~165 |

Note: Data is generalized from typical N—H···S and N—H···O hydrogen bonds found in related organic crystals and serves as a predictive model. nih.gov

Conformational Analysis in the Solid State

The conformation of N-arylthiourea derivatives in the solid state is characterized by the relative orientation of the phenyl ring and the thiourea moiety. scispace.comugm.ac.id The torsional angle between the plane of the phenyl ring and the C–N–C(S)–N plane is a key conformational parameter. In many N,N,N′-trisubstituted thioureas, this dihedral angle is significant, indicating a non-planar arrangement to minimize steric hindrance between the aromatic ring and the thiourea group. iucr.orgnih.gov For instance, in 3-Acetyl-1-(2,3-dimethylphenyl)thiourea, the dihedral angle between the phenyl ring and the thiourea side chain is a notable 81.33°. nih.gov

Spectroscopic Investigations for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of this compound and understanding its conformational dynamics in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformations

¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule. nih.gov

In the ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons, the N-H proton, the dimethylamino protons, and the protons of the ethyl group.

Aromatic Protons: The protons on the ethylphenyl ring would appear in the aromatic region (typically δ 7.0–7.5 ppm), with splitting patterns characteristic of a 1,3-disubstituted benzene (B151609) ring. chemicalbook.comcore.ac.uk

N-H Proton: A broad singlet corresponding to the N-H proton would likely be observed, with its chemical shift being sensitive to solvent and concentration. chemicalbook.com

Dimethylamino Protons: The two methyl groups attached to the nitrogen would likely give rise to a single, sharp peak, indicating free rotation around the C-N bond at room temperature. nih.gov

Ethyl Group Protons: The ethyl group would show a characteristic quartet for the methylene (B1212753) (–CH₂) protons and a triplet for the methyl (–CH₃) protons due to spin-spin coupling. researchgate.net

The ¹³C NMR spectrum would complement this data, showing distinct resonances for the thiocarbonyl carbon (C=S), the aromatic carbons, and the aliphatic carbons of the dimethylamino and ethyl groups. iucr.orgresearchgate.net The chemical shift of the C=S carbon is particularly diagnostic, typically appearing significantly downfield (around δ 180 ppm). iucr.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.0 - 7.5 | 120 - 140 |

| N-H | Variable (e.g., 7.0 - 9.5) | - |

| N(CH₃)₂ | ~3.1 | ~40 |

| Ar-CH₂CH₃ | ~2.6 (quartet) | ~29 |

| Ar-CH₂CH₃ | ~1.2 (triplet) | ~15 |

Note: These are estimated values based on data for analogous compounds like 1,1-dimethyl-3-phenylthiourea (B1195763) and other substituted aromatics. iucr.orgnih.govchemicalbook.com

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques used to identify the vibrational modes of the functional groups within the molecule. thermofisher.comthermofisher.com

The FTIR spectrum of this compound would be dominated by characteristic absorption bands:

N-H Stretching: A prominent band in the region of 3200–3400 cm⁻¹ corresponds to the N-H stretching vibration. eurjchem.comresearchgate.net

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations would appear around 3100–3000 cm⁻¹ and 3000–2850 cm⁻¹, respectively. researchgate.net

C=S Stretching: The thiocarbonyl (C=S) stretching vibration, often coupled with other modes, gives rise to bands in the fingerprint region, typically between 1300 cm⁻¹ and 700 cm⁻¹. eurjchem.com Identifying the precise C=S stretch can be complex due to its coupling with C-N stretching and N-H bending modes. researchgate.net

C-N Stretching: The C-N stretching vibrations are expected in the 1550-1250 cm⁻¹ range. researchgate.net

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the C=S bond, which often yields a strong Raman signal. eurjchem.comresearchgate.net

Table 3: Key Vibrational Frequencies for N-Aryl Thiourea Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | 3200 - 3400 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C-N Stretch / N-H Bend | 1500 - 1550 |

Note: Data compiled from studies on analogous compounds like 1,3-diphenyl thiourea. eurjchem.comresearchgate.net

Mass Spectrometry for Molecular Confirmation

Mass spectrometry (MS) is used to confirm the molecular weight and can provide structural information through analysis of fragmentation patterns. bris.ac.uk For this compound (C₁₁H₁₆N₂S), the expected exact mass is approximately 208.10 Da.

Under electron ionization (EI), the molecular ion peak (M⁺˙) at m/z 208 would be expected. The fragmentation pattern would likely involve characteristic cleavages:

α-Cleavage: Cleavage adjacent to the nitrogen atoms or the sulfur atom is common. Loss of a methyl radical (•CH₃) from the dimethylamino group would result in a fragment at [M-15]⁺.

Cleavage of the N-Aryl Bond: Scission of the bond between the phenyl ring and the thiourea nitrogen could lead to fragments corresponding to the ethylphenyl radical or cation and the dimethylthiourea radical or cation. researchgate.net

Fragmentation of the Ethyl Group: Loss of an ethyl radical (•C₂H₅) to give a fragment at [M-29]⁺ is a plausible pathway. nih.gov

Rearrangements: McLafferty-type rearrangements or rearrangements involving the thiocarbonyl group can also occur, leading to more complex fragmentation patterns. nih.govmdpi.com

Electrospray ionization (ESI), a softer technique, would likely show a prominent protonated molecular ion [M+H]⁺ at m/z 209. bris.ac.uk

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,1-dimethyl-3-phenylthiourea |

| 3-(2-bromo-4-chlorophenyl)-1,1-dimethylthiourea |

| N′-(2-bromo-4-methylphenyl)-N,N-dimethylthiourea |

| 3-(2-bromophenyl)-1,1-dimethylthiourea |

| 3-(4-chlorophenyl)-1,1-dimethylthiourea |

| 3-Acetyl-1-(2,3-dimethylphenyl)thiourea |

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy is a vital tool for characterizing the electronic transitions within a molecule. For thiourea derivatives, the UV-Vis spectrum is typically dominated by transitions involving the π electrons of the aromatic ring and the n electrons of the sulfur and nitrogen atoms.

In the case of compounds structurally related to this compound, such as 1-[N-methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea, two primary absorption bands are observed. mdpi.com These are generally ascribed to π→π* and n→π* transitions. mdpi.com The π→π* transition, which involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital, typically appears at a shorter wavelength (higher energy). The n→π* transition, involving the promotion of a non-bonding electron (from sulfur or nitrogen) to a π* antibonding orbital, occurs at a longer wavelength (lower energy). mdpi.com For instance, in one study of a related N-aryl thiourea, these bands were recorded at λmax of 242 nm and 267 nm, respectively. mdpi.com The precise absorption maxima for this compound would be influenced by the electronic effects of the 3-ethylphenyl and dimethylamino substituents on the thiocarbonyl chromophore.

Table 1: Representative UV-Vis Absorption Data for Aromatic Thiourea Derivatives

| Compound | Solvent | λmax (nm) | Transition Type | Reference |

|---|---|---|---|---|

| 1-[N-Methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea | Acetonitrile | 242 | π→π* | mdpi.com |

This table presents data for a structurally similar compound to illustrate the typical electronic transitions observed in this class of molecules.

Thermal Analysis in Structural Characterization (e.g., DSC for Polymorphism)

Thermal analysis techniques, particularly Differential Scanning Calorimetry (DSC), are indispensable for investigating the thermodynamic properties of solid-state materials, including polymorphism. shimadzu.comresearchgate.net Polymorphism is the ability of a compound to exist in two or more crystalline forms, which may exhibit different melting points, solubilities, and stabilities. shimadzu.comusm.my

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. tainstruments.com A DSC thermogram can reveal transitions such as melting, crystallization, and solid-solid phase transitions. core.ac.uk For a polymorphic substance, the DSC curve can be complex. When a metastable polymorph is heated, it may first melt (an endothermic event), and then recrystallize into a more stable form (an exothermic event), which subsequently melts at a higher temperature (a second endothermic event). shimadzu.comresearchgate.net

For example, the analysis of the pharmaceutical compound sulfapyridine, when heated after being cooled from a melt, shows a glass transition, a crystallization peak, and then the melting peak of a quasi-stable phase at a different temperature than the stable form. shimadzu.com The heating rate used in a DSC experiment can also significantly influence the observed transitions, as it affects the kinetics of conversion between polymorphic forms. tainstruments.com This technique is therefore crucial for identifying the existence of different crystalline forms and determining their relative thermal stabilities. tainstruments.com

Table 2: Illustrative DSC Events for Polymorphic Compounds

| Compound | Event | Temperature (°C) | Description | Reference |

|---|---|---|---|---|

| Sulfapyridine (2nd heat) | Glass Transition | 54.7 | Transition from glassy to rubbery state | shimadzu.com |

| Crystallization | 101.0 | Exothermic event; formation of a crystalline form | shimadzu.com | |

| Melting | 181.9 | Endothermic event; melting of the quasi-stable form | shimadzu.com | |

| Carbamazepine (Form I) | Endotherm/Exotherm | ~175 | Melting of Form I followed by recrystallization to Form III | shimadzu.com |

This table provides examples from known polymorphic compounds to demonstrate the type of data obtained from DSC analysis.

Polymorphism and Co-crystallization Studies of Thiourea Derivatives

The study of polymorphism and co-crystallization is central to understanding the solid-state chemistry of thiourea derivatives. These compounds are particularly prone to polymorphism due to the conformational flexibility around the C–N bonds of the thiourea backbone. usm.myusm.my This flexibility can lead to different molecular conformations (e.g., cis-trans isomers) that pack into distinct crystal lattices. usm.my

Hydrogen bonding is a dominant intermolecular interaction that governs the crystal structures of thiourea derivatives. nih.gov The N-H groups act as hydrogen bond donors, while the thiocarbonyl sulfur atom is a strong hydrogen bond acceptor. This often leads to the formation of robust hydrogen-bonded synthons, such as the centrosymmetric eight-membered {⋯HNCS}2 dimer, which can organize molecules into predictable supramolecular assemblies. mdpi.comrsc.org

Co-crystallization is a crystal engineering strategy that combines a target molecule with a second molecule (a "co-former") in the same crystal lattice through non-covalent interactions. mdpi.comresearchgate.net Thiourea and its derivatives are excellent co-formers due to their strong hydrogen bonding capabilities. rsc.org Studies have shown the successful synthesis of co-crystals between thiourea and other molecules, where the crystal structure is stabilized by N–H⋯S hydrogen bonds. rsc.org This approach can be used to modify the physicochemical properties of a compound, such as its solubility and stability. researchgate.net The propensity for both polymorphism and co-crystal formation makes the solid-state landscape of thiourea derivatives a rich area for structural investigation. nih.gov

Catalytic Applications: Organocatalysis and Metal Catalyzed Reactions

Organocatalytic Transformations Mediated by Thiourea (B124793) Derivatives

The foundation of thiourea's catalytic activity lies in its N-H protons, which are more acidic than those of their urea (B33335) counterparts, making them stronger hydrogen-bond donors. nih.gov This capability is central to their function in a wide array of organocatalytic transformations. chemrxiv.org

A significant breakthrough in organocatalysis was the development of chiral thiourea catalysts for asymmetric synthesis. bldpharm.com By incorporating a chiral scaffold into the catalyst's structure, it becomes possible to induce enantioselectivity in chemical reactions, leading to the preferential formation of one enantiomer of the product. These scaffolds are often derived from readily available chiral sources such as amino acids, diamines (e.g., cyclohexanediamine), or Cinchona alkaloids. nih.gov The bifunctional nature of many of these catalysts, where a basic group (like a tertiary amine) is present alongside the hydrogen-bonding thiourea moiety, allows for simultaneous activation of both the nucleophile and the electrophile, leading to highly organized, stereoselective transition states. nih.gov

Chiral bifunctional thiourea catalysts have proven effective in a variety of fundamental carbon-carbon bond-forming reactions. nih.govchemrxiv.org

Michael Addition: This is one of the most well-studied applications. The thiourea catalyst activates an α,β-unsaturated compound (the Michael acceptor) via hydrogen bonding, while a basic site on the catalyst deprotonates the nucleophile (the Michael donor). This dual activation has been successfully applied to the enantioselective addition of 1,3-dicarbonyl compounds, malonates, and ketones to nitroolefins, achieving high yields and excellent enantioselectivities. beilstein-journals.orglibretexts.orgrsc.orgrsc.org

Aza-Henry (Nitro-Mannich) Reaction: Thiourea catalysts are highly effective in promoting the addition of nitroalkanes to imines. This reaction is crucial for synthesizing chiral β-nitroamines, which are valuable precursors to vicinal diamines and α-amino acids. Catalysts derived from hydroquinine, for instance, have achieved high enantioselectivity (up to 99% ee) and excellent diastereoselectivity (up to 99:1) in the reaction between isatin-derived ketimines and nitroalkanes. nih.gov

Aldol (B89426) Reaction: While less common than Michael additions, thiourea derivatives have been used to catalyze asymmetric Aldol reactions. For example, proline-derived thioureas have been applied to the direct aldol reaction between cyclohexanone (B45756) and aldehydes, proceeding with high yield and stereoselectivity. nih.gov

The table below summarizes representative data for these reactions using various thiourea catalysts.

| Reaction Type | Catalyst Type | Substrates | Yield | Enantioselectivity (ee) |

| Michael Addition | Calix beilstein-journals.orgthiourea | Acetylacetone + Nitroolefins | Up to 99% | Up to 94% |

| Aza-Henry Reaction | Hydroquinine-derived thiourea | Isatin-derived ketimines + Nitroalkanes | 92–99% | 78–99% |

| Aldol Reaction | L-proline-derived thiourea | Cyclohexanone + Aldehydes | High | Excellent |

Metal-Organic Frameworks (MOFs) and Heterogeneous Catalysis

To overcome challenges associated with homogeneous catalysis, such as catalyst recovery and recycling, thiourea functionalities have been incorporated into solid supports. Metal-Organic Frameworks (MOFs) are particularly attractive platforms due to their high surface area, tunable porosity, and crystalline nature. rsc.orgresearchgate.netnih.gov

By grafting thiourea moieties onto the organic linkers or metal nodes of MOFs, researchers have created robust heterogeneous catalysts. rsc.orgrsc.org This immobilization prevents the self-aggregation that can sometimes diminish the activity of homogeneous hydrogen-bond-donating catalysts. researchgate.net Thiourea-functionalized MOFs have been successfully used in reactions like acetalization and the Morita-Baylis-Hillman reaction. rsc.orgresearchgate.net The defined pore environment of the MOF can also impart size and shape selectivity, enhancing the catalyst's performance beyond what is achievable in solution. nih.gov

Mechanistic Studies of Thiourea-Mediated Catalytic Cycles

Understanding the mechanism of thiourea catalysis is crucial for developing more efficient catalysts. Mechanistic investigations have confirmed the bifunctional activation mode as a dominant pathway. In this model, the thiourea N-H groups activate the electrophile (e.g., a nitroolefin or imine) through double hydrogen bonding. libretexts.org Simultaneously, a Brønsted basic site, typically a tertiary amine integrated into the catalyst backbone, deprotonates the nucleophile, increasing its reactivity. acs.org This creates a highly ordered, cyclic transition state that effectively controls the stereochemical outcome of the reaction.

Computational and experimental studies have elucidated that the catalytic cycle involves the formation of an ion pair between the protonated base and the deprotonated nucleophile, held in close proximity to the electrophile by the thiourea's hydrogen bonds. libretexts.org In some cases, thiourea can also act as a Brønsted acid catalyst, protonating the substrate to form a more reactive intermediate. acs.org Furthermore, mechanistic studies have revealed pathways in organophotocatalysis where thiourea catalysts can manipulate excited-state reactivity. nih.gov

Catalyst Design and Performance Optimization

The performance of a thiourea catalyst is highly dependent on its structure. Catalyst design and optimization involve the systematic modification of different components of the molecule to enhance activity and selectivity. researchgate.net

Key strategies for optimization include:

Modulating Acidity: Introducing electron-withdrawing groups (e.g., -CF₃) onto the aryl ring attached to the thiourea nitrogen significantly increases the acidity of the N-H protons. This enhances the hydrogen-bonding strength and, consequently, the catalytic activity. researchgate.net

Steric Tuning: Adjusting the steric bulk of the substituents around the chiral core and the thiourea moiety can improve enantioselectivity by creating a more defined and discriminating chiral pocket for the substrates.

Scaffold Variation: The choice of the chiral backbone (e.g., diamine, amino alcohol, alkaloid) dictates the spatial arrangement of the catalytic groups (thiourea and base), which is critical for achieving high stereocontrol.

The table below outlines common design strategies and their intended effects.

| Design Strategy | Component Modified | Intended Effect |

| Electronic Tuning | Aryl group on thiourea | Increase N-H acidity, strengthen H-bonds |

| Steric Hindrance | Chiral scaffold, amine group | Enhance facial discrimination of substrates |

| Scaffold Rigidity | Backbone structure | Reduce conformational flexibility, pre-organize catalytic sites |

| Basic Site Modification | Amine or other basic group | Optimize proton-transfer efficiency |

Future Research Directions and Emerging Paradigms in 3 3 Ethylphenyl 1,1 Dimethylthiourea Research

Advanced Computational Methodologies for Predictive Design

The future exploration of 3-(3-Ethylphenyl)-1,1-dimethylthiourea and its derivatives can be significantly accelerated through the application of advanced computational methodologies. These in silico approaches offer a predictive framework to understand molecular properties, reaction mechanisms, and biological interactions, thereby guiding targeted synthesis and experimentation. Molecular docking and dynamics simulations, for instance, are powerful tools for predicting the binding affinity and interaction patterns of this compound with biological targets like enzymes or receptors. researchgate.netbiointerfaceresearch.com Such studies can elucidate potential mechanisms of action and help in designing derivatives with enhanced biological activity. researchgate.net

Quantum chemical calculations, particularly Density Functional Theory (DFT), will be instrumental in characterizing the electronic structure, reactivity, and spectroscopic properties of this compound. These methods can predict molecular geometry, vibrational frequencies, and chemical reactivity descriptors, offering deep insights into the molecule's behavior. dntb.gov.ua Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features of a series of related thiourea (B124793) derivatives with their observed activities, enabling the predictive design of novel compounds with improved potency and selectivity. mdpi.com

Table 1: Potential Applications of Computational Methods in this compound Research

| Computational Method | Predicted Properties / Application | Potential Outcome |

|---|---|---|

| Molecular Docking | Binding affinity and mode with biological targets (e.g., enzymes, receptors). biointerfaceresearch.com | Identification of potential therapeutic targets; rational design of more potent derivatives. nih.gov |

| Molecular Dynamics (MD) | Stability of ligand-receptor complexes; conformational changes over time. researchgate.netrsc.org | Understanding the dynamic nature of molecular interactions and binding stability. |

| Density Functional Theory (DFT) | Electronic structure, molecular geometry, reactivity indices, spectroscopic signatures. dntb.gov.ua | Elucidation of fundamental chemical properties and reaction mechanisms. |

| QSAR | Correlation of molecular structure with biological activity or physical properties. mdpi.com | Predictive models for designing new derivatives with desired characteristics. |

Exploration of Novel Synthetic Pathways and Derivatization

Future research will undoubtedly focus on developing novel and efficient synthetic routes to this compound and its analogues. While traditional methods often involve the reaction of an appropriate isothiocyanate with an amine, emerging paradigms focus on greener, more efficient approaches. mdpi.comnih.gov This includes the exploration of solvent-free reaction conditions or the use of heterogeneous catalysts to improve yields, reduce waste, and simplify purification processes. rsc.orgsemanticscholar.org